Cas no 2228332-55-4 (3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid)

3-(3-{(tert-Butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid is a fluorinated organic compound featuring a tert-butoxycarbonyl (Boc) protected amine group and a difluoropropanoic acid moiety. Its key structural advantages include the Boc group, which enhances stability and facilitates selective deprotection in synthetic applications, and the difluoromethyl substitution, which can influence electronic and steric properties in medicinal chemistry and agrochemical design. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in peptide synthesis and drug development. Its well-defined reactivity profile and compatibility with standard coupling reagents make it suitable for controlled modifications in complex molecular frameworks.
3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid structure
2228332-55-4 structure
Product Name:3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid
CAS No:2228332-55-4
MF:C14H17F2NO4
MW:301.285891294479
CID:5899386
PubChem ID:165640420
Update Time:2025-10-31

3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid
    • EN300-1874217
    • 2228332-55-4
    • 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,2-difluoropropanoic acid
    • Inchi: 1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10-6-4-5-9(7-10)8-14(15,16)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
    • InChI Key: CSOKTZAXXSIVED-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1C=CC=C(C=1)NC(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 301.11256435g/mol
  • Monoisotopic Mass: 301.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid Pricemore >>

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3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid Related Literature

Additional information on 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid

Introduction to 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid (CAS No. 2228332-55-4) and Its Emerging Applications in Chemical Biology

3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid, identified by the CAS number 2228332-55-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that feature a combination of fluorinated and amino acid-like functionalities, making it a valuable tool for drug discovery and mechanistic studies.

The molecular structure of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid incorporates several key features that contribute to its versatility. The presence of a tert-butoxy carbonyl group (Boc) provides stability and protection in peptide synthesis, while the phenyl ring and the difluoropropanoic acid moiety introduce specific electronic and steric effects that can modulate biological interactions. These structural elements make the compound an intriguing candidate for exploring novel pharmacophores and understanding enzyme-substrate interactions at a molecular level.

In recent years, the demand for advanced intermediates in pharmaceutical research has led to increased interest in fluorinated compounds, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity. The difluoropropanoic acid component of this molecule is particularly noteworthy, as fluorine substitution can significantly alter the pharmacokinetic properties of drug candidates. Studies have shown that fluorinated analogs of carboxylic acids can exhibit improved binding to biological targets, making them promising candidates for therapeutic development.

Current research in chemical biology has highlighted the importance of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid in the design of protease inhibitors. The combination of the Boc-protected amino group and the phenyl ring allows for selective modification and conjugation with other biomolecules, facilitating the development of targeted therapies. For instance, recent publications have demonstrated its utility in synthesizing peptidomimetics that mimic natural substrates but with improved resistance to degradation by proteases. This has opened new avenues for treating conditions such as cancer and inflammation, where enzyme inhibition is a key therapeutic strategy.

The role of fluorine in medicinal chemistry cannot be overstated. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of drug molecules to their targets by increasing hydrophobic interactions or altering electronic distributions. In the context of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid, the two fluorine atoms on the propanoic acid moiety are strategically positioned to influence both steric and electronic properties. This has been exploited in recent studies aimed at developing small-molecule inhibitors with high specificity for certain enzymes implicated in diseases like neurodegeneration.

Another area where this compound has shown promise is in the field of materials science. Fluorinated carboxylic acids are known to enhance the properties of polymers and coatings, providing improved durability and chemical resistance. The structural features of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid make it a suitable precursor for synthesizing novel materials with tailored functionalities. Researchers have been exploring its use in creating advanced polymer matrices for drug delivery systems, where its ability to form stable amide bonds could lead to more efficient formulations.

The synthesis of 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have enabled chemists to construct this molecule with high precision and yield. These advancements are crucial for enabling further exploration of its biological potential.

In conclusion, 3-(3-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoropropanoic acid (CAS No. 2228332-55-4) represents a significant advancement in synthetic chemistry with broad applications across multiple disciplines. Its unique structural features make it an invaluable tool for drug discovery, material science, and fundamental biological research. As our understanding of fluorinated compounds continues to grow, so too will the opportunities for leveraging this compound's potential in developing innovative solutions to complex scientific challenges.

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